3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride
CAS No.: 1172895-93-0
Cat. No.: VC3364850
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol
* For research use only. Not for human or veterinary use.
![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride - 1172895-93-0](/images/structure/VC3364850.png)
Specification
CAS No. | 1172895-93-0 |
---|---|
Molecular Formula | C11H16ClNO2 |
Molecular Weight | 229.7 g/mol |
IUPAC Name | 3-[(3-methylphenyl)methylamino]propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C11H15NO2.ClH/c1-9-3-2-4-10(7-9)8-12-6-5-11(13)14;/h2-4,7,12H,5-6,8H2,1H3,(H,13,14);1H |
Standard InChI Key | SMNYUVMGRSWIJY-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CNCCC(=O)O.Cl |
Canonical SMILES | CC1=CC(=CC=C1)CNCCC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride is an amino acid derivative featuring a 3-methylbenzyl substituent on the amino group of beta-alanine, with the amine protonated as a hydrochloride salt. The compound has been identified in chemical databases with the CAS registry number 1172895-93-0 . The compound represents the hydrochloride salt form of 3-{[(3-methylphenyl)methyl]amino}propanoic acid (CAS: 849616-03-1), which is also known as N-(3-methylbenzyl)-beta-alanine according to IUPAC nomenclature .
Structural Features
The molecular structure of 3-[(3-methylbenzyl)amino]propanoic acid hydrochloride consists of a propanoic acid backbone with an amino group at the beta position. This amino group is substituted with a 3-methylbenzyl group, and the nitrogen is protonated to form the hydrochloride salt. The parent compound (free base) has a molecular weight of 193.24 g/mol . The addition of the hydrochloride group increases the molecular weight accordingly.
The compound's structure can be visualized in both 2D and 3D conformations, with the 3D structure revealing important aspects of its spatial arrangement and potential interaction points for biological activity. The 3-methylbenzyl group introduces hydrophobicity and potential for π-π interactions, while the carboxylic acid group provides opportunities for hydrogen bonding and salt formation.
Physical and Chemical Properties
Fundamental Properties
The compound 3-[(3-methylbenzyl)amino]propanoic acid hydrochloride is derived from its parent compound which has a molecular formula of C11H15NO2 . The hydrochloride salt formation affects the compound's solubility profile, typically enhancing water solubility compared to the free base form while potentially decreasing solubility in non-polar solvents.
As a hydrochloride salt, the compound typically presents as a crystalline solid, which is a common physical state for amino acid hydrochlorides. The presence of the hydrochloride group significantly impacts the compound's acid-base behavior, with the nitrogen atom being protonated and carrying a positive charge at physiological pH.
Comparative Analysis with Related Compounds
Several structural analogs and related compounds appear in the chemical literature, including:
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3-Amino-3-(3-methylphenyl)propanoic acid hydrochloride (CID 9877795), which differs in the position of the amino group
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3-Amino-2-(3-methylbenzyl)propanoic acid (CID 24265083), which has a different carbon skeleton arrangement
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N-Methyl-N-pentyl-beta-alanine derivatives, which represent a different substitution pattern on the amino group
Table 1: Comparison of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride with Related Compounds
Compound | CAS Number | Molecular Weight | Key Structural Difference |
---|---|---|---|
3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride | 1172895-93-0 | ~229.7 g/mol (estimated) | Reference compound |
3-{[(3-Methylphenyl)methyl]amino}propanoic acid | 849616-03-1 | 193.24 g/mol | Free base form (non-salt) |
3-Amino-3-(3-methylphenyl)propanoic acid hydrochloride | - | 215.67 g/mol | Different position of amino group |
3-Amino-2-(3-methylbenzyl)propanoic acid | 910443-77-5 | 193.24 g/mol | Different carbon skeleton arrangement |
Synthesis and Preparation Methods
Analogous Preparation Methods
Based on the synthesis of related compounds, a potential preparation route for 3-[(3-methylbenzyl)amino]propanoic acid hydrochloride might involve:
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Reaction of 3-methylbenzylamine with an acrylate ester (such as methyl acrylate or ethyl acrylate) under ambient conditions
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Purification of the resulting beta-amino ester
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Hydrolysis of the ester under acidic conditions
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Salt formation using hydrochloric acid
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Isolation and purification of the final product
This synthetic approach aligns with procedures described for analogous compounds such as 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride, which is prepared through the reaction of an amine with acrylate esters followed by hydrolysis and salt formation .
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